N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
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Overview
Description
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is an organic compound belonging to the class of acetamides. It is characterized by the presence of multiple amine groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
The exact mode of action of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is currently unknown due to the lack of specific studies on this compound. Based on its structure, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
It’s possible that this compound may influence multiple pathways due to its complex structure and potential for diverse interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions often result in the modification of proteins and other biomolecules, altering their function and activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through its interactions with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of certain acetyltransferases, thereby affecting the acetylation status of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including alterations in cell proliferation and differentiation . These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage . These adverse effects are often dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and deacetylases, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function . Additionally, this compound can affect metabolic flux and the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as amino acid transporters, and can be distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can be synthesized through the reaction of ethylenediamine with acetic anhydride under controlled conditions. The reaction typically involves:
Reactants: Ethylenediamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, at a temperature range of 50-70°C.
Procedure: Ethylenediamine is added dropwise to a solution of acetic anhydride, followed by stirring for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the compound, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amine groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its multiple amine groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, chelating agents, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)ethylenediamine
- 2-(2-aminoethylamino)ethanol
- N-(2-aminoethyl)ethanolamine
Uniqueness
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide stands out due to its unique structure with multiple amine groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXQUOKWLVCFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCCNCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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